molecular formula C16H23BrN2O3 B4389374 2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide

2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide

Cat. No.: B4389374
M. Wt: 371.27 g/mol
InChI Key: YWXLAURTTSJLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide is a complex organic compound with a molecular formula of C16H22BrNO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of an appropriate phenol derivative, followed by the introduction of the cyclopentylamino group through nucleophilic substitution. The ethoxy group is then introduced via an etherification reaction. The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the purity and quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or deaminated products.

Scientific Research Applications

2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopentylamino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The ethoxyphenoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-[(cyclopentylamino)methyl]phenol
  • 2-Bromo-4-[(cyclopentylamino)methyl]-6-methoxyphenoxyacetamide
  • 2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxypropanol

Uniqueness

2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, differentiates it from other similar compounds and may contribute to its enhanced solubility and reactivity.

Properties

IUPAC Name

2-[2-bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-2-21-14-8-11(9-19-12-5-3-4-6-12)7-13(17)16(14)22-10-15(18)20/h7-8,12,19H,2-6,9-10H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXLAURTTSJLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2CCCC2)Br)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide
Reactant of Route 2
2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide
Reactant of Route 4
2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide
Reactant of Route 5
2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide
Reactant of Route 6
2-[2-Bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.